Comparison of Lipophilicity (LogP) Among N-Substituted Isoindoline-5-carboxylic Acid Analogs
The target compound, 2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid, exhibits a calculated LogP of 0.5651 [1]. This value indicates a moderate lipophilicity, balancing aqueous solubility with membrane permeability. In contrast, the closely related analog 2-(2-Methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid (CAS 110768-14-4), which replaces the flexible 2-methoxyethyl chain with a rigid aromatic ring, has a significantly higher calculated LogP of approximately 3.17, indicating a >500-fold difference in partition coefficient and thus a fundamentally different biological distribution profile .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.5651 |
| Comparator Or Baseline | 2-(2-Methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid (CAS 110768-14-4), LogP ≈ 3.17 |
| Quantified Difference | Δ LogP ≈ 2.6 (Calculated) |
| Conditions | Calculated partition coefficient (octanol-water) using standard algorithms. |
Why This Matters
This large difference in LogP quantifies how a seemingly minor change in the N-substituent can drastically alter a compound's drug-likeness and suitability for hit-to-lead optimization, making the specific 2-methoxyethyl group essential for projects targeting a balanced lipophilicity profile.
- [1] MolBase. (n.d.). 2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxylic acid. Chemical Database Entry. View Source
